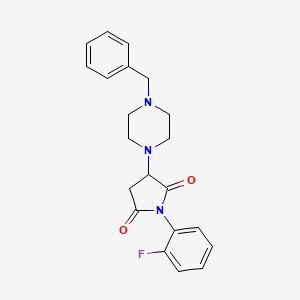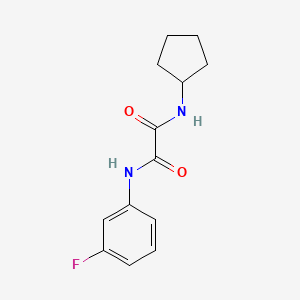
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a substitute for illicit drugs like MDMA. BZP has also been studied for its potential therapeutic applications.
作用机制
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione is believed to act as a dopamine and serotonin releaser, meaning it increases the levels of these neurotransmitters in the brain. It also inhibits their reuptake, leading to prolonged effects. This compound has been shown to have a similar mechanism of action to MDMA, but with less potency.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes changes in mood, perception, and cognition. These effects are similar to those seen with MDMA, but with less intensity. This compound has also been shown to have a low potential for addiction and abuse.
实验室实验的优点和局限性
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low potential for addiction and abuse. It also has a similar mechanism of action to MDMA, making it a useful tool for studying the effects of this class of compounds. However, this compound has some limitations as well. It has a low potency compared to MDMA, which may limit its usefulness in certain experiments. It also has some potential for toxicity, although this has not been extensively studied.
未来方向
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent for Parkinson's disease, depression, and anxiety. Another area of interest is its potential use as a cognitive enhancer. Further research is needed to determine the safety and efficacy of this compound for these applications. Additionally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
合成方法
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione can be synthesized by reacting 1-benzyl-4-piperidone with 2-fluorobenzaldehyde and ammonium acetate in acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been described in several research papers and is considered to be a reliable method for producing this compound.
科学研究应用
3-(4-benzyl-1-piperazinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, depression, and anxiety. It has been shown to have dopaminergic and serotonergic effects, which may be beneficial in treating these disorders. This compound has also been studied for its potential use as a cognitive enhancer.
属性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-8-4-5-9-18(17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXGQACAMBSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5064506.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5064510.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5064517.png)
![N-cyclohexyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5064525.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064534.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)
![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)

![N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B5064565.png)